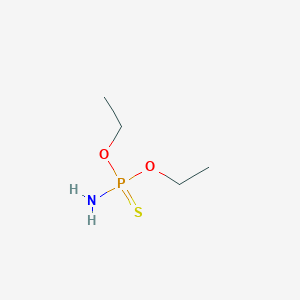
O,O-Diethyl thiophosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl thiophosphoramidate: is an organophosphorus compound with the molecular formula C4H12NO2PS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a thioamide group, making it a versatile chemical in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl thiophosphoramidate typically involves the reaction of phosphorus trichloride with ethanol to form diethyl phosphorochloridate. This intermediate is then reacted with ammonia and sulfur to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to maintain the reaction mixture in solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Diethyl thiophosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoramidates.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidothioates depending on the nucleophile used.
Applications De Recherche Scientifique
O,O-Diethyl thiophosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of pesticides and insecticides due to its effectiveness in inhibiting acetylcholinesterase
Mécanisme D'action
The mechanism of action of O,O-Diethyl thiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is particularly effective in pest control, making it a valuable component in insecticides .
Comparaison Avec Des Composés Similaires
- O,O-Dimethyl phosphoramidothioate
- O,O-Diethyl dithiophosphate
- O,O-Dimethyl dithiophosphate
Comparison:
- O,O-Diethyl thiophosphoramidate is unique due to its specific structure, which provides a balance between stability and reactivity.
- O,O-Dimethyl phosphoramidothioate has similar properties but differs in the alkyl groups attached to the phosphorus atom, affecting its reactivity and applications.
- O,O-Diethyl dithiophosphate and O,O-Dimethyl dithiophosphate are structurally similar but have different sulfur-containing groups, influencing their chemical behavior and uses .
Propriétés
Numéro CAS |
17321-48-1 |
|---|---|
Formule moléculaire |
C4H12NO2PS |
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
Clé InChI |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
SMILES canonique |
CCOP(=S)(N)OCC |
Key on ui other cas no. |
17321-48-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















